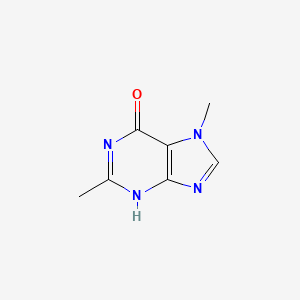![molecular formula C14H9NO2S B7951274 2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione](/img/structure/B7951274.png)
2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione” is a chemical entity with various applications in scientific research and industry
準備方法
Synthetic Routes and Reaction Conditions: The preparation of “2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione” involves specific synthetic routes and reaction conditions. One common method includes the reaction of low molecular weight urea-formaldehyde products under controlled conditions . The process requires precise temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques. The process involves the use of large reactors and continuous monitoring to maintain the quality and yield of the compound. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions: “2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often characterized by their enhanced properties, making them suitable for various applications in research and industry.
科学的研究の応用
“2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, the compound is studied for its potential effects on biological systems and its use in developing new drugs and therapies. In medicine, “this compound” is explored for its potential therapeutic properties and its role in treating various diseases. In industry, the compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of “2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biological responses, which are studied to understand the compound’s potential therapeutic applications .
類似化合物との比較
Similar Compounds: “2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione” can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with similar functional groups and molecular frameworks .
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the unique properties it exhibits. These properties make it suitable for various applications that other similar compounds may not be able to achieve. The compound’s ability to undergo specific reactions and its potential therapeutic effects highlight its distinctiveness in the field of scientific research and industry .
特性
IUPAC Name |
2-[amino(thiophen-2-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-12(10-6-3-7-18-10)11-13(16)8-4-1-2-5-9(8)14(11)17/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJQVNOGNLOMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C3=CC=CS3)N)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C3=CC=CS3)N)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951232.png)
![7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951235.png)
![7-(3-methylphenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951241.png)




![4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7951291.png)
![2-[[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7951294.png)
![2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B7951305.png)
